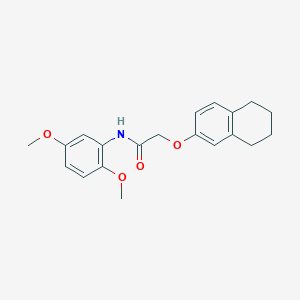![molecular formula C16H26ClNO2 B5218403 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine, also known as carvedilol, is a beta-blocker medication used to treat heart failure and hypertension. It was first synthesized in 1978 and approved for medical use in the United States in 1995. Carvedilol is a complex molecule with a unique structure that provides it with a range of therapeutic benefits.
Mécanisme D'action
Carvedilol is a beta-blocker that works by blocking the beta receptors in the heart and blood vessels. This reduces the heart rate and blood pressure, which can help to improve heart function and reduce the risk of cardiovascular events. Carvedilol also has antioxidant properties that can help to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects
Carvedilol has a range of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. It can also improve left ventricular function and reduce the risk of heart failure. Carvedilol has been shown to have antioxidant properties that can reduce oxidative stress and inflammation in the body. It can also improve insulin sensitivity and reduce the risk of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments. It is a well-studied molecule with a range of therapeutic benefits that can be explored in various research settings. It is also relatively stable and easy to work with. However, 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine can be expensive and difficult to obtain in large quantities, which can limit its use in some experiments.
Orientations Futures
There are several future directions for 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine research. One area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Carvedilol has been shown to have antioxidant properties that can reduce oxidative stress and inflammation in the brain, which may be beneficial in these conditions. Another area of interest is the development of new formulations of 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine that can improve its bioavailability and reduce side effects. Finally, 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine may have potential as a cancer treatment, as it has been shown to have anti-cancer properties in some studies.
Méthodes De Synthèse
Carvedilol is synthesized by reacting 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine and ethyl chloroformate to form 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine, or 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine.
Applications De Recherche Scientifique
Carvedilol has been the subject of numerous scientific studies and clinical trials. It has been shown to be effective in treating heart failure, hypertension, and other cardiovascular conditions. Carvedilol has also been studied for its potential use in treating other conditions, such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2/c1-5-18(6-2)7-8-19-9-10-20-16-13(3)11-15(17)12-14(16)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLCYNVPSUMOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218356.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)
![4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline](/img/structure/B5218371.png)
![2-(5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B5218372.png)
![4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B5218373.png)
![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)